molecular formula C20H21BrN2O6 B11616947 3'-Ethyl 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Ethyl 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11616947
M. Wt: 465.3 g/mol
InChI Key: WDABIPYBLNUVLE-UHFFFAOYSA-N
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Description

3’-Ethyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with various biological targets, including proteins and nucleic acids .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent, antimicrobial agent, and anti-inflammatory compound .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of 3’-Ethyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Ethyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

Molecular Formula

C20H21BrN2O6

Molecular Weight

465.3 g/mol

IUPAC Name

3-O'-ethyl 5-O'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C20H21BrN2O6/c1-5-27-17(24)15-16(22)29-10(4)14(18(25)28-9(2)3)20(15)12-8-11(21)6-7-13(12)23-19(20)26/h6-9H,5,22H2,1-4H3,(H,23,26)

InChI Key

WDABIPYBLNUVLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)Br)NC2=O)C(=O)OC(C)C)C)N

Origin of Product

United States

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